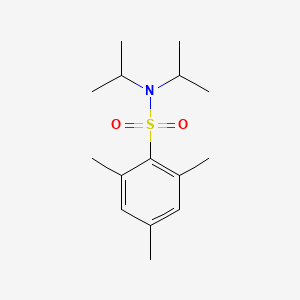![molecular formula C11H16N2O4S B7636032 N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide, commonly known as DMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMSA is a white crystalline powder that is soluble in water and has a molecular weight of 255.33 g/mol.
Mécanisme D'action
The mechanism of action of DMSA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DMSA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMSA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DMSA has been shown to have anti-inflammatory and antioxidant properties. DMSA has also been shown to improve liver function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSA in lab experiments is its low toxicity. DMSA has been shown to be relatively safe even at high doses, making it an attractive compound for use in animal studies. However, one limitation of using DMSA in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several potential future directions for research on DMSA. One area of research is the development of new formulations of DMSA that are more soluble in water, making it easier to administer to animals. Another area of research is the development of new applications for DMSA, such as its use in the treatment of other diseases besides cancer. Additionally, research could focus on the mechanisms of action of DMSA and how it interacts with other compounds in the body.
Méthodes De Synthèse
The synthesis of DMSA involves the reaction of 5-(dimethylsulfamoyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of DMSA as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
DMSA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMSA is in the field of cancer research. DMSA has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, DMSA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(14)12-10-7-9(5-6-11(10)17-4)18(15,16)13(2)3/h5-7H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJICEDYZHOHGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3R)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B7635949.png)


![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)

